N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide in the presence of anhydrous potassium carbonate . The mixture is stirred at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using crystallography . For instance, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole has been reported . The compound crystallizes in the monoclinic system with space group Pc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported . The reaction involves the nucleophilic substitution of the bromine atom in 4-bromobenzyl bromide by the sulfur atom in 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 4-Bromobenzyl bromide, a related compound, is a colorless liquid .Scientific Research Applications
Photodynamic Therapy Applications
Compounds structurally related to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide have been explored for their applications in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to produce reactive oxygen species and kill cancer cells. For example, a study on zinc phthalocyanine derivatives containing 1,3,4-thiadiazole units demonstrated their high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds featuring the 1,3,4-thiadiazole core. For instance, Schiff bases derived from 1,3,4-thiadiazole-2-amine demonstrated significant DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020). Another study on novel 1,3,4-thiadiazole derivatives as cytotoxic agents showed promising antitumor activities against various human tumor cell lines (Almasirad et al., 2016).
Antitumor Activities
The 1,3,4-thiadiazole scaffold is also a focus in antitumor research. For example, novel 1,3,4-thiadiazole derivatives bearing an amide moiety were synthesized and evaluated for their in vitro antitumor activities, showing significant inhibitory effects against certain human tumor cell lines (Almasirad et al., 2016). These findings underscore the therapeutic potential of 1,3,4-thiadiazole derivatives in cancer treatment.
Antifungal and Antibacterial Agents
Compounds incorporating the 1,3,4-thiadiazole ring have been synthesized and evaluated for their antifungal and antibacterial activities, showing efficacy against a variety of microbial pathogens. This highlights their potential in developing new antimicrobial agents to combat drug-resistant bacteria and fungi (Desai et al., 2013).
Safety and Hazards
Future Directions
The future directions for the study of “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide” could involve further exploration of its synthesis, characterization, and potential applications . It would also be interesting to study its biological activities and potential therapeutic uses .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S2/c1-23-14-8-4-12(5-9-14)15(22)19-16-20-21-17(25-16)24-10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVCMZRTJNQLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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